3,3'-Thiobis(propionic acid nonyl) ester, with the chemical formula and CAS number 4335-67-5, is a sulfur-containing compound characterized by its unique structure and properties. This compound belongs to the class of thioesters, specifically derived from thiobispropionic acid and nonanol. The compound is notable for its applications in various scientific fields, particularly in polymer chemistry and biological research.
3,3'-Thiobis(propionic acid nonyl) ester is synthesized through the esterification of 3,3'-thiodipropionic acid with nonanol. It falls under the category of thioesters, which are esters that contain a sulfur atom in place of an oxygen atom in the acyl group. This classification is significant as it influences the compound's reactivity and stability compared to typical esters.
The synthesis of 3,3'-Thiobis(propionic acid nonyl) ester typically involves the following steps:
The industrial production may involve continuous feeding of reactants into a reactor system under controlled temperature and stirring conditions to optimize yield and purity.
The molecular structure of 3,3'-Thiobis(propionic acid nonyl) ester can be represented as follows:
This structure features two propionic acid moieties linked by a sulfur atom, contributing to its unique chemical properties.
3,3'-Thiobis(propionic acid nonyl) ester can undergo several chemical reactions:
The primary mechanism of action for 3,3'-Thiobis(propionic acid nonyl) ester is its role as an antioxidant. The sulfur atom reacts with free radicals, neutralizing them and preventing oxidative damage in various materials. This property is particularly beneficial in extending the lifespan of polymers by protecting them from degradation due to environmental factors.
The compound exhibits properties typical of thioesters, including susceptibility to hydrolysis and oxidation. Its antioxidant capacity makes it valuable in applications where protection from oxidative stress is required.
3,3'-Thiobis(propionic acid nonyl) ester has numerous applications across various scientific disciplines:
The synthesis of 3,3'-thiobis(propionic acid nonyl) ester fundamentally relies on catalytic esterification between 3,3'-thiobis(propionic acid) and nonanol. Industrial approaches leverage acid catalysts to accelerate this dehydration reaction. Conventional Brønsted acid catalysts (e.g., p-toluenesulfonic acid, H₂SO₄) remain prevalent due to cost-effectiveness, achieving esterification yields of 85-92% under reflux conditions (120-150°C) with stoichiometric alcohol ratios [3]. However, these homogeneous catalysts pose separation challenges and generate acidic waste streams.
Recent advances focus on heterogeneous catalysts for sustainable production. Hafnium(IV) salts (0.1-1.0 mol%) enable efficient esterification at 110°C with equimolar acid/alcohol ratios, yielding >95% conversion while minimizing by-products [3]. Similarly, macroporous polymeric acid catalysts (e.g., phenolsulfonic acid-formaldehyde resins, PAFR) facilitate solvent-free reactions at 80°C. These solid acids offer exceptional reusability (>30 cycles) due to their hydrophobic, high-surface-area architectures, which prevent water-induced deactivation [3] [5]. For high-purity applications, condensation reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) catalyze esterification at ambient temperatures, though cost limits scalability [3] [5].
Table 1: Catalytic Systems for Thiobis(propionate) Ester Synthesis
Catalyst Type | Representative Examples | Temperature Range | Yield (%) | Reusability |
---|---|---|---|---|
Brønsted Acids | H₂SO₄, p-TsOH | 120-150°C | 85-92 | Not reusable |
Lewis Acids | HfCl₄, Zn(ClO₄)₂ | 80-110°C | 90-95 | Limited reusability |
Heterogeneous Acids | PAFR, SBA-15-SO₃H | 50-80°C | 92-98 | >30 cycles |
Condensation Agents | DCC/DMAP, CDI | 20-40°C | 88-95 | Not reusable |
Esterifying 3,3'-thiobis(propionic acid) with nonanol (C9 alcohol) introduces unique optimization challenges due to the steric bulk of the branched alkyl chain. Unlike linear alcohols (e.g., dodecanol), nonanol’s isomer mixture (predominantly n-nonanol with minor branched isomers) impacts reaction kinetics. Studies indicate that molar ratios exceeding 2.2:1 (nonanol:diacid) are necessary to achieve >90% diester conversion within 4–6 hours at 140°C using p-TsOH catalysis [7]. Lower ratios favor monoester formation, complicating purification.
Reaction medium engineering significantly enhances efficiency. Nonpolar solvents (toluene, xylene) enable azeotropic water removal, shifting equilibrium toward ester formation. Alternatively, surfactant-type catalysts like p-dodecylbenzenesulfonic acid (DBSA) assemble substrates micelles in aqueous emulsions, permitting esterification without water removal while maintaining 88–93% yields [5]. For isomerically pure products, molecular sieves (3Å) are added to sequester water and suppress ether by-products from nonanol dehydration. Kinetic profiling confirms that temperature thresholds exist: below 100°C, reaction half-lives exceed 8 hours, whereas at 140°C, equilibrium establishes within 90 minutes [7].
Industrial-scale production faces critical scalability decisions between batch and continuous processing. Batch reactors dominate existing manufacturing due to flexibility in handling viscous thiobis(propionate) mixtures. However, they suffer from inconsistent heat management during exothermic esterification, leading to localized hot spots that degrade acid-sensitive thiobis(propionate) chains (>160°C) and increase discoloration [5]. Typical batch cycles require 6–10 hours, including heating/cooling phases and catalyst filtration.
Continuous-flow systems address these limitations. Fixed-bed reactors packed with solid acid catalysts (e.g., PAFR, sulfonated silica) enable precise temperature control (±2°C) and residence times of 30–60 minutes. One study demonstrated 99% conversion at 80°C using a glycerol/thiobis(propionic acid) feed, with catalyst lifetimes exceeding 500 hours [3] [5]. Nevertheless, feedstock handling remains a hurdle: molten 3,3'-thiobis(propionic acid) crystallizes upon cooling, risking line blockages. Solutions include jacketed lines maintained at 60–70°C or ethanol dilution (10–15 vol%). Emerging microreactor technologies achieve ultra-fast esterification (<5 minutes) via intensified mixing but require pre-dissolved substrates to avoid particulates [5].
Table 2: Scalability Comparison of Production Methods
Parameter | Batch Reactor | Continuous-Flow (Fixed-Bed) | Microreactor |
---|---|---|---|
Throughput | 1–5 tons/day | 10–50 tons/day | <0.5 tons/day |
Reaction Time | 6–10 hours | 0.5–1 hour | 1–5 minutes |
Temperature Control | Poor (hot spots) | Excellent (±2°C) | Excellent (±1°C) |
Catalyst Handling | Filtration required | In-situ regeneration | Not reusable |
Key Limitation | Thermal degradation | Feedstock viscosity | Clogging risk |
Sourcing 3,3'-thiobis(propionic acid) and nonanol significantly impacts cost, sustainability, and supply-chain resilience. The diacid precursor is predominantly synthesized via thioetherification: acrylic acid reacts with hydrogen sulfide (H₂S) under basic catalysis (e.g., triethylamine) at 50–80°C, yielding 85–90% pure product after crystallization [8]. Acrylic acid, in turn, derives from petrochemical (propylene oxidation) or bio-based (3-hydroxypropionic acid) routes. The latter, produced via microbial fermentation of glycerol, offers a renewable alternative but currently costs 25–30% more than petroleum-based equivalents [4].
Nonanol sourcing exhibits greater variability. Petrochemical nonanol from hydroformylation of C8 olefins (dimerized butenes) delivers consistent branching (e.g., tripropylene derivatives). In contrast, bio-based nonanol from oleic acid hydroformylation or fermented glycerol introduces isomer diversity, potentially affecting ester viscosity and antioxidant efficacy [4] [7]. Life-cycle analyses reveal petrochemical routes exhibit lower water usage (<50 L/kg product) but higher carbon footprints (3.2 kg CO₂/kg product) versus bio-based alternatives (2.1 kg CO₂/kg product) [4]. Regional factors also influence viability: glycerol-rich biodiesel regions (Southeast Asia, EU) favor bio-based chains, while shale-gas-abundant areas (North America) optimize petrochemical production.
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